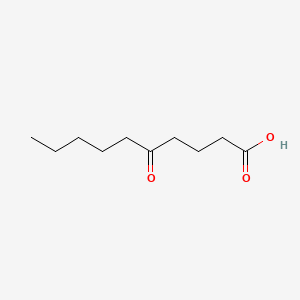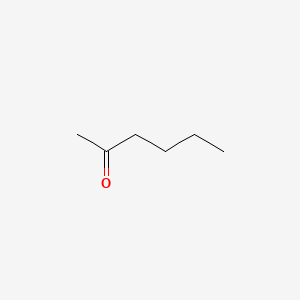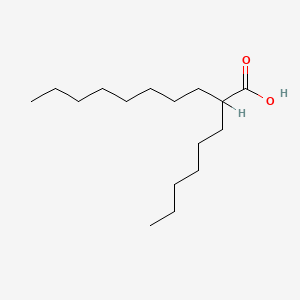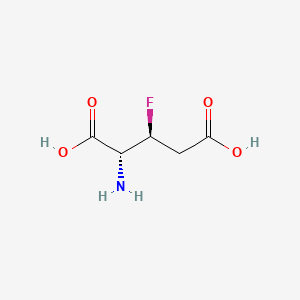
5-Oxodecanoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 5-Oxodecanoic acid is represented by the formula C10H18O3 . It has an average mass of 186.248 Da and a monoisotopic mass of 186.125595 Da .Physical And Chemical Properties Analysis
5-Oxodecanoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 327.5±15.0 °C at 760 mmHg, and a flash point of 166.1±16.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds . Its ACD/LogP is 1.99 .Aplicaciones Científicas De Investigación
Food Industry
5-Oxodecanoic acid: is utilized in the food industry primarily as a flavoring agent. It is involved in the synthesis of (S)-γ-decalactone and (S)-δ-decalactone , which are key chiral building blocks for natural products and drugs. These lactones are widely used as flavors and fragrances, with the (S)-enantiomer presenting a significantly more intense creamy peach note .
Pharmaceuticals
In pharmaceuticals, 5-Oxodecanoic acid serves as a precursor for the synthesis of chiral δ-lactones. These lactones are valuable as they can be used in the preparation of various drugs. The asymmetric synthesis of these compounds provides a cost-effective and green alternative to traditional chemical synthesis methods .
Cosmetics
The compound finds application in the cosmetics industry due to its role in the synthesis of fragrances. The lactones derived from 5-Oxodecanoic acid contribute to the aroma characteristics of cosmetic products. Its derivatives are crucial for creating a variety of scents, enhancing the sensory appeal of cosmetic items .
Biotechnology
5-Oxodecanoic acid: is significant in biotechnology for enzyme engineering and biocatalysis. It is used in the tailor-made engineering of enzymes like carbonyl reductases, which are essential for the biosynthesis of (S)-lactones. These developments provide efficient biocatalysts for producing structurally complex molecules .
Agriculture
In agriculture, 5-Oxodecanoic acid is recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a flavoring agent. Its safety and quality are evaluated to ensure it meets the standards for use in agricultural products, contributing to the sensory quality of food items .
Chemical Synthesis
The compound is pivotal in the field of chemical synthesis, particularly in the stereoselective synthesis of chiral δ-lactones. It offers a green chemistry approach by providing high stereoselectivities and yields in the production of these high-value-added chemicals, which are important in various industrial applications .
Materials Science
In materials science, 5-Oxodecanoic acid is studied for its physical properties and potential applications in the development of new materials. Its molecular structure and characteristics like solubility and melting point are of interest for creating materials with specific properties .
Environmental Applications
Lastly, 5-Oxodecanoic acid is relevant in environmental applications where its derivatives are examined for their biodegradability and potential impact on ecosystems. The safety evaluations conducted by regulatory bodies ensure that its use does not harm the environment .
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Oxodecanoic acid, also known as 5-oxo caprate, is a medium-chain fatty acid . It is a biochemical that can be reduced to 5-hydroxydecanoic acid by intact cells of baker’s yeast
Mode of Action
Medium-chain fatty acids (mcfa), which include 5-oxodecanoic acid, can cross the blood-brain barrier and be oxidized through mitochondrial β-oxidation .
Biochemical Pathways
5-Oxodecanoic acid, as a medium-chain fatty acid, is involved in several biochemical pathways. It is known to stimulate fatty acid synthesis . In a study with U87MG glioblastoma cells, it was found that while octanoic acid affected mitochondrial metabolism resulting in increased ketone body production, decanoic acid (a similar medium-chain fatty acid) mainly influenced cytosolic pathways by stimulating fatty acid synthesis .
Pharmacokinetics
It is known that medium-chain fatty acids, unlike long-chain fatty acids, directly enter the portal vein from the intestinal tract as free acids . This suggests that 5-Oxodecanoic acid may have a similar absorption and distribution profile.
Result of Action
Medium-chain fatty acids, including 5-oxodecanoic acid, have demonstrated beneficial effects on different brain diseases, such as traumatic brain injury, alzheimer’s disease, drug-resistant epilepsy, diabetes, and cancer .
Propiedades
IUPAC Name |
5-oxodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKDCMWTAOZNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211447 | |
| Record name | 5-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless to yellow solid; Rich creamy peach-like aroma | |
| Record name | 5-Oxodecanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1938/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | 5-Oxodecanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1938/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
5-Oxodecanoic acid | |
CAS RN |
624-01-1 | |
| Record name | 5-Oxodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-OXODECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG73L9Q17X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid](/img/structure/B1666285.png)



